![molecular formula C29H30N4O4 B2491616 N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-4-oxo-2-pyrrolidin-1-yl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1251671-39-2](/img/structure/B2491616.png)
N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-4-oxo-2-pyrrolidin-1-yl-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of complex quinazoline derivatives often involves multistep reactions that may include cyclization, amidation, and alkylation processes. For instance, compounds related to the structure of interest might be synthesized through a series of steps starting from basic building blocks such as benzamides and malononitriles, leading to carbo[c]fused pyridines which can then be further functionalized (Dyachenko et al., 2013). The Pummerer-type cyclization, as reported by Saitoh et al. (2001), is another example where cyclization steps are crucial for constructing complex molecular frameworks, including tetrahydroisoquinoline derivatives, which share structural motifs with our compound of interest.
Molecular Structure Analysis
Quinazoline derivatives exhibit a wide range of molecular conformations due to their ability to engage in intra- and intermolecular interactions. The presence of various functional groups, such as amide, carboxamide, and ether, influences the compound's overall geometry and electronic distribution. Molecular structure analysis, including X-ray diffraction studies, provides insights into the conformational preferences and potential reactive sites of these molecules (Tolkunov et al., 2005).
Chemical Reactions and Properties
Quinazoline derivatives are versatile in chemical reactivity, participating in a variety of chemical transformations. These include nucleophilic substitutions, cyclizations, and redox reactions, depending on the substituents present on the quinazoline nucleus. The compound's chemical properties are significantly influenced by the functional groups attached to the core structure, affecting its reactivity and interaction with biological targets (Nery et al., 2003).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug development. These properties are determined by the molecular structure, particularly the nature and position of substituents, which can influence the compound's phase behavior, stability, and bioavailability. Techniques like crystallography and NMR spectroscopy are essential tools for characterizing these aspects (Ukrainets et al., 2019).
Scientific Research Applications
Novel Compound Synthesis
Research has demonstrated the synthesis of new heterocyclic compounds with potential therapeutic applications. For instance, novel compounds such as 2-(4-(3-methylbenzodifuran-2-carbox-amido) pyrimidine) acetic acid and N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide have been synthesized. These compounds were designed to inhibit cyclooxygenase enzymes and exhibit analgesic and anti-inflammatory activities, showcasing the chemical versatility and potential medicinal applications of complex molecules like N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-4-oxo-2-pyrrolidin-1-yl-3,4-dihydroquinazoline-7-carboxamide (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Cytotoxic Activity Studies
Another aspect of research involves evaluating the cytotoxic activities of chemically related compounds. Studies on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives have shown significant cytotoxicity against cancer cell lines, indicating the potential of such compounds in cancer therapy. This suggests that derivatives of this compound might also possess valuable cytotoxic properties for further exploration (X Bu, L W Deady, G J Finlay, B C Baguley, & W A Denny, 2001).
Antioxidant Studies
The antioxidant capabilities of quinazolin derivatives have also been studied, providing insights into the potential of this compound and its analogs in mitigating oxidative stress. Compounds synthesized from 3-amino-2-methylquinazolin-4(3H)-one demonstrated significant scavenging capacity against free radicals, underscoring the importance of such compounds in developing new antioxidant agents (Khalida F. Al-azawi, 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-pyrrolidin-1-ylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-19-7-6-8-22(15-19)33-28(35)24-11-9-20(17-25(24)31-29(33)32-13-4-5-14-32)27(34)30-18-21-16-23(36-2)10-12-26(21)37-3/h6-12,15-17H,4-5,13-14,18H2,1-3H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGFKCYELDDFGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=C(C=CC(=C4)OC)OC)N=C2N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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